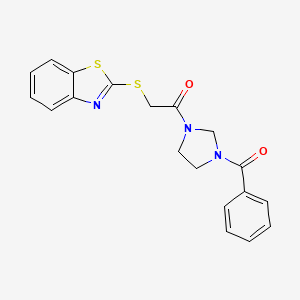![molecular formula C19H13F6N3O B11495584 N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11495584.png)
N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(trifluoromethyl)benzamide: is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-methyl-1H-pyrazole with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. The resulting intermediate is then coupled with 4-bromoaniline through a palladium-catalyzed cross-coupling reaction to form the desired phenyl-pyrazole derivative. Finally, the benzamide moiety is introduced via an amidation reaction using 3-(trifluoromethyl)benzoic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(trifluoromethyl)benzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(trifluoromethyl)benzamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, in cancer research, the compound may inhibit key enzymes involved in cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a similar trifluoromethylated structure.
Sorafenib: A cancer treatment drug that also contains trifluoromethyl groups.
Uniqueness
What sets N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(trifluoromethyl)benzamide apart from these compounds is its unique combination of a pyrazole ring and multiple trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H13F6N3O |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H13F6N3O/c1-11-9-16(19(23,24)25)28(27-11)15-7-5-14(6-8-15)26-17(29)12-3-2-4-13(10-12)18(20,21)22/h2-10H,1H3,(H,26,29) |
InChI Key |
XVCIIBOUWHVXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7,7-trimethyl-9-(1-naphthyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11495505.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11495509.png)

![ethyl 4-{[(2-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11495525.png)
![ethyl 4-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)benzoate](/img/structure/B11495530.png)
![3-[4-(Cyclopentyloxy)phenyl]-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid](/img/structure/B11495542.png)

![2-Amino-1-(dimethylamino)-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11495553.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495567.png)

![6-Bromo-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B11495578.png)
![N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B11495579.png)
![N-(4-acetyl-5'-methoxy-1'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B11495580.png)
